2-Trifluoromethylbenzylisothiocyanate
Description
2-Trifluoromethylbenzylisothiocyanate is an organofluorine compound characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) group at the 2-position and an isothiocyanate (-N=C=S) functional group. This compound is of interest due to the electron-withdrawing properties of the trifluoromethyl group, which can enhance chemical stability and influence biological activity.
Properties
Molecular Formula |
C9H6F3NS |
|---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
1-(isothiocyanatomethyl)-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NS/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-14/h1-4H,5H2 |
InChI Key |
CQHCVTWJLMEQBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C=S)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on sulfonylurea herbicides (e.g., triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester), which are structurally distinct from 2-trifluoromethylbenzylisothiocyanate. Below is a comparative analysis based on substituent effects and functional groups:
Table 1: Key Structural and Functional Differences
Key Observations:
Functional Group Diversity: this compound contains a reactive isothiocyanate group, which is absent in the sulfonylurea herbicides. Sulfonylureas in the evidence feature sulfonylurea bridges and methyl ester groups, which are critical for inhibiting acetolactate synthase (ALS) in plants, a mechanism unrelated to isothiocyanates .
Role of Trifluoromethyl (-CF₃) :
- In this compound, the -CF₃ group at the 2-position likely enhances lipophilicity and metabolic stability, traits valuable in pharmaceuticals.
- In triflusulfuron methyl ester, the -CF₃ group on the triazine ring improves herbicidal potency by resisting enzymatic degradation .
Structural Complexity :
- The sulfonylurea herbicides have triazine rings linked to benzoate esters, creating large, planar structures optimized for binding plant enzymes.
- This compound is a simpler aromatic compound, which may facilitate penetration into cellular membranes.
Limitations of Available Evidence
Data on its physicochemical properties, toxicity, or specific applications are also absent. Future studies should prioritize experimental data on its reactivity and bioactivity relative to other isothiocyanates.
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